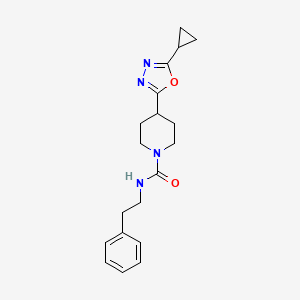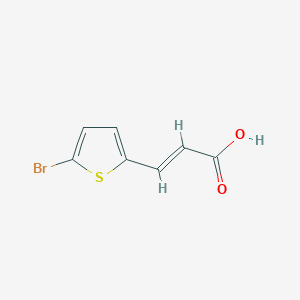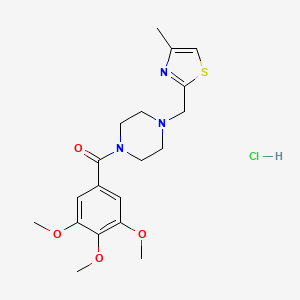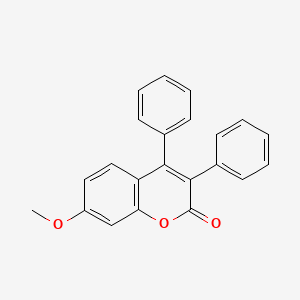
3,4-Diphenyl-7-methoxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Diphenyl-7-methoxycoumarin, also known as DPMC, is a chemical compound that belongs to the coumarin family. It has a molecular formula of C22H16O3 and a molecular weight of 328.36 .
Molecular Structure Analysis
The molecular structure of 3,4-Diphenyl-7-methoxycoumarin is based on the coumarin scaffold, which is a benzopyranone derivative . Further structural analysis would require more specific data.Scientific Research Applications
Antioxidant Activity
3,4-Diphenyl-7-methoxycoumarin derivatives have shown significant potential as antioxidants. Studies have demonstrated their ability to scavenge free radicals and chelate iron ions, indicating their effectiveness in combating diseases characterized by overproduction of free radicals. These derivatives have been evaluated using various spectrophotometric assays, revealing high efficiency in scavenging activities compared to standard compounds like ascorbic acid (Danis et al., 2016). Additionally, they have been shown to inhibit lipid peroxidation, highlighting their potential in protecting against oxidative stress at the cellular level (De Freitas et al., 2014).
Antiproliferative and Anticancer Properties
Certain derivatives of 3,4-Diphenyl-7-methoxycoumarin have been identified as having antiproliferative activity against cancer cells. For instance, studies on fluorescent palladium(II) and platinum(II) complexes with 4-methylene-7-methoxycoumarin (MMC) demonstrated antiproliferative activity against human carcinoma cells, including cervical and breast cancer cells (Schlagintweit et al., 2021). Another study showed that 5-geranyloxy-7-methoxycoumarin inhibited colon cancer cell proliferation, inducing apoptosis and cell cycle arrest, suggesting its potential as a cancer preventive agent (Patil et al., 2013).
Therapeutic Applications
7-Methoxycoumarin derivatives have demonstrated therapeutic potential in various applications. One example is Osthole, an O-methylated coumarin, which has shown promising results in enhancing antitumor activity and radiation sensitivity in cervical cancer cells (Che et al., 2018). Moreover, these compounds have been suggested for potential use in the prevention or reduction of diseases related to oxidative stress due to their antioxidant properties.
properties
IUPAC Name |
7-methoxy-3,4-diphenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3/c1-24-17-12-13-18-19(14-17)25-22(23)21(16-10-6-3-7-11-16)20(18)15-8-4-2-5-9-15/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGGJIUWLGRHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diphenyl-7-methoxycoumarin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

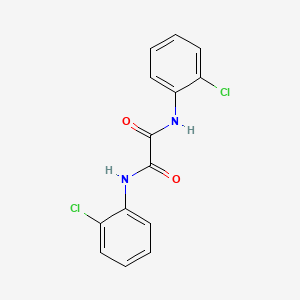
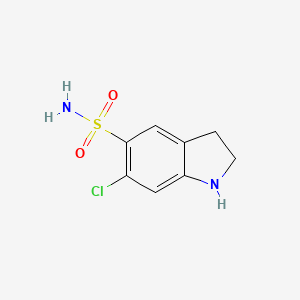
![3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2596582.png)
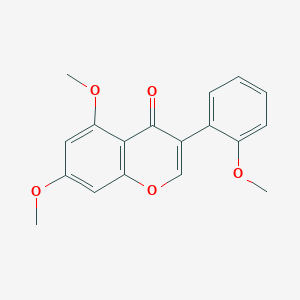
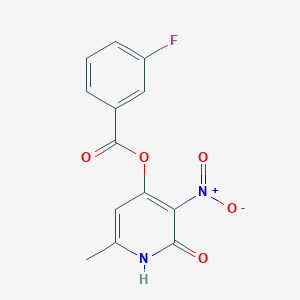
![N-Benzo[1,3]dioxol-5-yl-2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-acetamide](/img/structure/B2596586.png)
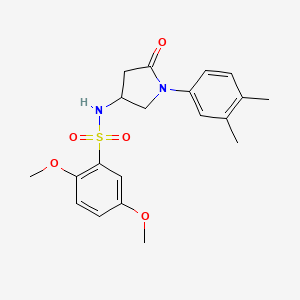
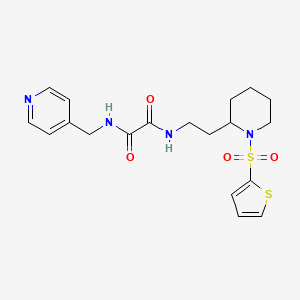
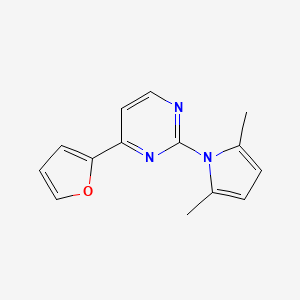
![Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2596593.png)
![1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2596594.png)
